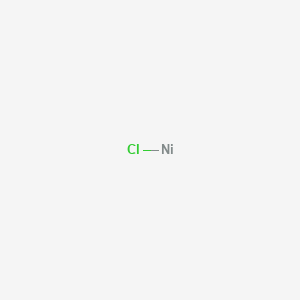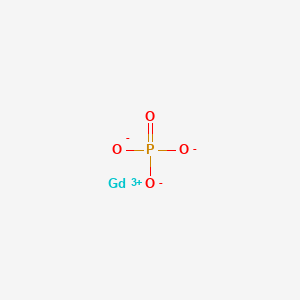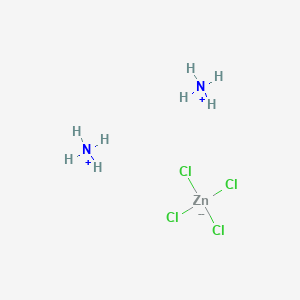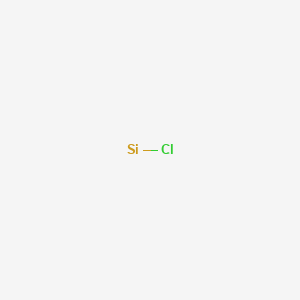
Chloronickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloronickel is a chemical compound that is widely used in scientific research. It is a nickel-containing compound that is used as a catalyst in various chemical reactions. This compound is also used in the synthesis of various organic compounds, and it has been found to have many interesting biochemical and physiological effects.
作用機序
The mechanism of action of chloronickel is not fully understood. However, it is believed that this compound acts by binding to the active site of enzymes, thereby inhibiting their activity. This compound has also been found to interact with DNA, leading to the inhibition of DNA synthesis.
Biochemical and Physiological Effects:
This compound has many interesting biochemical and physiological effects. It has been found to have antioxidant properties and is used as an antioxidant in various food products. This compound has also been found to have anti-inflammatory properties and is used as an anti-inflammatory agent in various diseases such as arthritis. Additionally, this compound has been found to have neuroprotective properties and is being investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using chloronickel in lab experiments is its low cost and wide availability. This compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its toxicity. This compound has been found to be toxic to various organisms, including humans. Therefore, caution must be taken when handling this compound in lab experiments.
将来の方向性
There are many future directions for research on chloronickel. One area of research is the development of new synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound. Additionally, the potential use of this compound in the treatment of various diseases such as neurodegenerative diseases and cancer is an interesting area of research.
Conclusion:
In conclusion, this compound is a chemical compound that has many scientific research applications. It is used as a catalyst in various chemical reactions, has antimicrobial properties, and has many interesting biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are many future directions for research on this compound. Overall, this compound is an important compound in scientific research and has many potential applications in various fields.
合成法
Chloronickel can be synthesized using various methods. One of the most common methods is the reaction between nickel chloride and sodium chloride. The reaction takes place in the presence of a reducing agent such as hydrogen gas. The resulting product is this compound, which can be purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
Chloronickel has many scientific research applications. It is used as a catalyst in various chemical reactions such as the synthesis of organic compounds. This compound has also been found to have antimicrobial properties and is used as an antibacterial agent. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. This compound is also used in the production of nickel nanoparticles, which have various applications in nanotechnology.
特性
CAS番号 |
13931-83-4 |
|---|---|
分子式 |
ClNi |
分子量 |
94.14 g/mol |
IUPAC名 |
chloronickel |
InChI |
InChI=1S/ClH.Ni/h1H;/q;+1/p-1 |
InChIキー |
GGVOVPORYPQPCE-UHFFFAOYSA-M |
SMILES |
Cl[Ni] |
正規SMILES |
Cl[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















